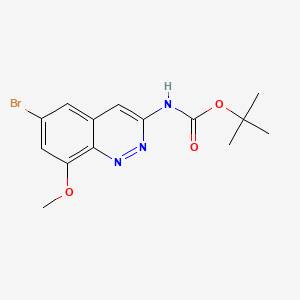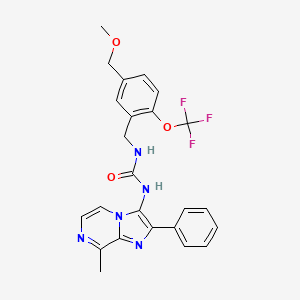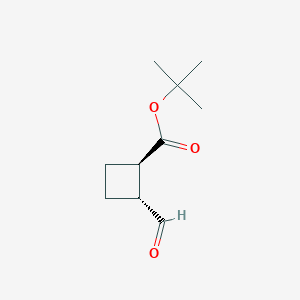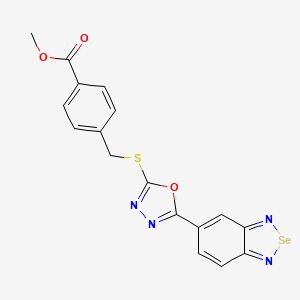
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide is an organic compound characterized by the presence of a bromo-nitrophenyl group attached to a dimethylacetamide moiety
Méthodes De Préparation
The synthesis of 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-nitroaniline and N,N-dimethylacetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-((4-Bromo-2-aminophenyl)(methyl)amino)-N,N-dimethylacetamide.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The nitro and bromo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide can be compared with similar compounds such as:
4-Bromo-2-nitroaniline: This compound shares the bromo-nitrophenyl group but lacks the dimethylacetamide moiety.
2-((4-Bromo-2-aminophenyl)(methyl)amino)-N,N-dimethylacetamide: This derivative is formed by the reduction of the nitro group to an amino group.
4-Bromo-2-nitrophenol: This compound has a hydroxyl group instead of the dimethylacetamide moiety.
Propriétés
Formule moléculaire |
C11H14BrN3O3 |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
2-(4-bromo-N-methyl-2-nitroanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H14BrN3O3/c1-13(2)11(16)7-14(3)9-5-4-8(12)6-10(9)15(17)18/h4-6H,7H2,1-3H3 |
Clé InChI |
AAMQOFBSKQQGOU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)



![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)

